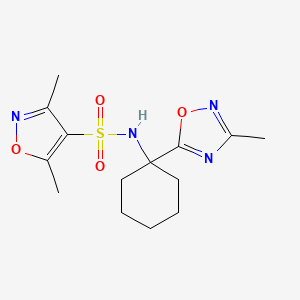
4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine is a useful research compound. Its molecular formula is C13H19N3O4S and its molecular weight is 313.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques and Structural Revisions
The reaction of dialkyl 2-butynoate with aniline and formaldehyde, previously believed to produce Dimethyl 3-(aryl)-3,6-dihydro-2H-1,3-oxazine4,5-dicarboxylate, was revised to produce methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate. This highlights the evolving understanding of chemical reactions involving complex molecules like 4-(Dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine (Srikrishna, Sridharan, & Prasad, 2010).
Crystal Structures of Derivatives
A study on the crystal structures of new dihydropyridine derivatives, including dimethyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, provided insights into molecular structures and conformation, crucial for understanding the physical and chemical properties of these compounds (Jasinski et al., 2013).
Molecular Conformation Studies
The molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, synthesized as a potential antineoplastic agent, was studied through X-ray analysis and molecular orbital methods, demonstrating the importance of structural analysis in drug development (Banerjee et al., 2002).
Chemical Reactions and Catalysis
Catalysis in Alcohol Oxidation
Sulfonated Schiff base copper(II) complexes showed efficiency as catalysts for the oxidation of alcohols, highlighting potential applications of similar compounds in catalytic processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Electrochemical Behavior
The electrochemical behavior of related compounds in protic medium was studied, indicating potential applications in electrochemistry and material sciences (David, Hurvois, Tallec, & Toupet, 1995).
Applications in Organic Synthesis
Synthesis of Pyrrolidine Derivatives
Enantiomerically pure pyrrolidine derivatives were synthesized from trans-4-hydroxy-L-proline, illustrating the utility of related pyrrolidine structures in organic synthesis (Renaud & Seebach, 1986).
Photochemical Synthesis
The photochemical preparation of pyridine derivatives indicates potential methodologies for synthesizing related compounds (Guizzardi, Mella, Fagnoni, & Albini, 2000).
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(3-methoxyphenyl)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-15(2)21(18,19)14-10-7-13(17)16(9-10)11-5-4-6-12(8-11)20-3/h4-6,8,10,14H,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHFIWZNYFAHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2701048.png)
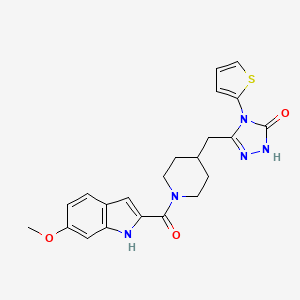
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2701050.png)

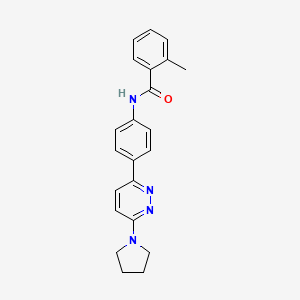
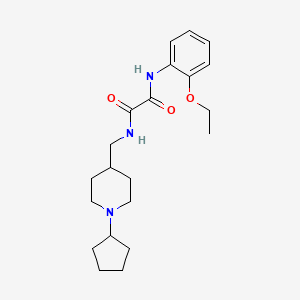
![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)
![Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/no-structure.png)
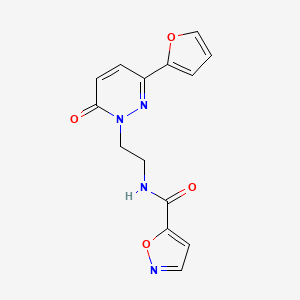
![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)
![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)
